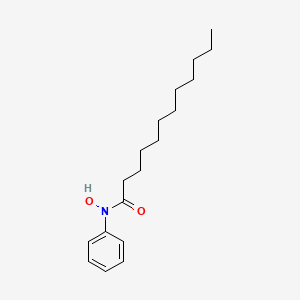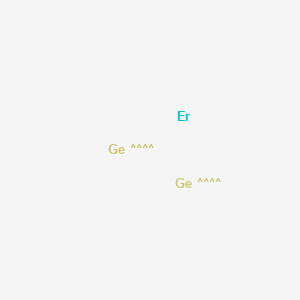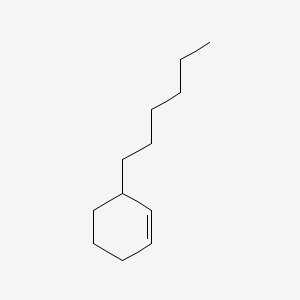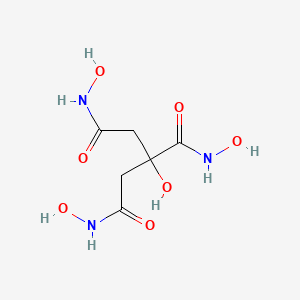![molecular formula C18H20Cl2N4O2S2 B14722255 1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-73-1](/img/structure/B14722255.png)
1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a complex organic compound characterized by the presence of disulfide and urea functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of 4,4’-dithiobisbenzenamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dithiobisbenzenamine+2-chloroethyl isocyanate→1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile, and the reaction is typically carried out at room temperature.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can react with nucleophilic sites on proteins and DNA, leading to cross-linking and potential disruption of biological functions. This property is particularly useful in the development of anticancer agents, where the compound can induce apoptosis in cancer cells by cross-linking DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis[3-(2-chloroethyl)urea]
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Butane-1,4-diyl)bis[3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea]
Uniqueness
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is unique due to its specific combination of disulfide and urea functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable cross-links with biological molecules makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
13908-73-1 |
|---|---|
Molekularformel |
C18H20Cl2N4O2S2 |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]disulfanyl]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O2S2/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
InChI-Schlüssel |
RVBSRFWGYCMGCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)SSC2=CC=C(C=C2)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



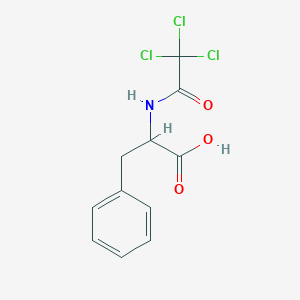
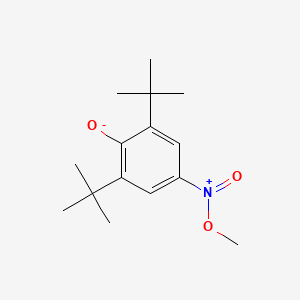

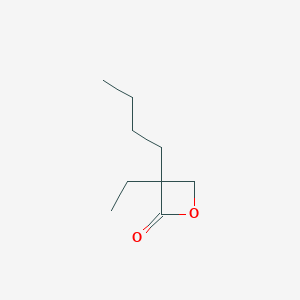

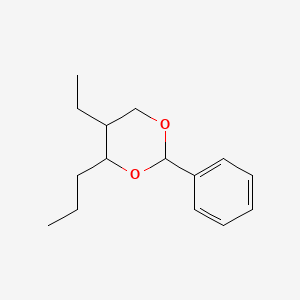

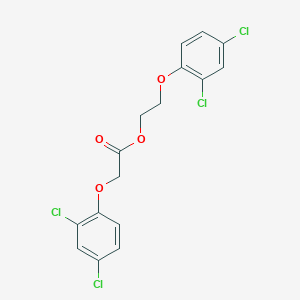
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
